2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid
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Overview
Description
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid is a chemical compound with the molecular formula C10H7ClN2O3. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with chloroacetic acid under acidic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, its anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
- 2-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
- 2-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Uniqueness
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLWIJVQZQEZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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